molecular formula C11H14O2 B1587079 3-(4-ethylphenyl)propanoic Acid CAS No. 64740-36-9

3-(4-ethylphenyl)propanoic Acid

Cat. No. B1587079
CAS RN: 64740-36-9
M. Wt: 178.23 g/mol
InChI Key: MUQCDEGKKWQCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-ethylphenyl)propanoic Acid” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 .


Synthesis Analysis

The synthesis of “3-(4-ethylphenyl)propanoic Acid” or similar compounds often involves the fermentation of aromatic amino acids by a range of commensal bacteria, most notably bacteria from the Clostridioides genus . A comparative metabolomics analysis of the key metabolic nodes in propionic acid synthesis in Propionibacterium acidipropionici has been conducted .


Molecular Structure Analysis

The molecular structure of “3-(4-ethylphenyl)propanoic Acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-ethylphenyl)propanoic Acid” include a density of approximately 1.1 g/cm3, a boiling point of 304.0±11.0 °C at 760 mmHg, and a refractive index of approximately 1.533 . The compound also has a molar refractivity of 51.5±0.3 cm3 .

Scientific Research Applications

Renewable Building Block for Materials Science

  • 3-(4-Hydroxyphenyl)propanoic acid, closely related to 3-(4-ethylphenyl)propanoic acid, serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It's utilized for creating polybenzoxazine materials with suitable thermal and thermo-mechanical properties for diverse applications, highlighting its sustainability and versatility in materials science (Trejo-Machin et al., 2017).

Application in Organic Synthesis

  • The compound has been utilized in various organic synthesis processes. For example, a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate employs a related compound, showcasing its utility in chemical synthesis and the pharmaceutical industry (Nagel et al., 2011).

Novel Approaches in Pharmaceutical Research

  • Innovative methods involving the synthesis of complex molecules for pharmaceutical applications often involve derivatives of 3-(4-ethylphenyl)propanoic acid. For instance, the synthesis of Dabigatran Etexilate, an anticoagulant, demonstrates the compound's relevance in developing new medications (Huansheng, 2013).

Extraction and Separation Processes in Chemistry

  • The compound is used in extraction and separation techniques, such as in the case of yttrium and other rare earth elements. Derivatives of 3-(4-ethylphenyl)propanoic acid are synthesized for this purpose, showcasing its application in the field of inorganic chemistry and materials processing (Guolong et al., 2021).

Anti-Aging and Skin Care Applications

  • In the realm of cosmetics and dermatology, derivatives of 3-(4-ethylphenyl)propanoic acid are used in anti-aging compositions. This highlights its potential in topical applications for skin care, indicating a cross-disciplinary application bridging chemistry and cosmetology (Wawrzyniak et al., 2016).

Advancements in Medicinal Chemistry

  • The compound's derivatives are also explored for their potential in medicinal chemistry, such as in the synthesis of new indole-based hybrid oxadiazole scaffolds. These studies underscore the role of 3-(4-ethylphenyl)propanoic acid in the development of new therapeutics (Nazir et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, propanoic acid, indicates that it is flammable and may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCDEGKKWQCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366404
Record name 3-(4-ethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)propanoic Acid

CAS RN

64740-36-9
Record name 3-(4-ethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ethylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An ethanol (250 ml) solution of 4-ethyl cinnamic acid (34.0 g, 0.191 mol) was hydrogenareal at 60 psi over 10% Pd/C (2 g) for 2 hr. The mixture was filtered and concentrated in vacuo to give 3-(4-ethylphenyl)propionic acid as a white solid (34 g, 100%).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethylphenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(4-ethylphenyl)propanoic Acid
Reactant of Route 3
3-(4-ethylphenyl)propanoic Acid
Reactant of Route 4
Reactant of Route 4
3-(4-ethylphenyl)propanoic Acid
Reactant of Route 5
3-(4-ethylphenyl)propanoic Acid
Reactant of Route 6
Reactant of Route 6
3-(4-ethylphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.